molecular formula C9H9NO4 B3006035 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66410-92-2

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No.: B3006035
CAS No.: 66410-92-2
M. Wt: 195.174
InChI Key: FSRYNXDRMYDGKD-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H9NO4, is known for its unique structure, which includes a benzodioxine ring system. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of catechol derivatives with appropriate amino and carboxylate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzodioxine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRYNXDRMYDGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

56 g of 7-nitro-1,4-benzodioxane-5-carboxylic acid, 560 ml of absolute ethanol and Raney nickel were introduced into an autoclave and then hydrogen under a pressure of 65 kg/cm2 was introduced while heating. The mixture was then agitated at 60° C. and treated with a solution of 50 ml of soda lye in 450 ml of water. The solution was filtered and treated with 50 ml of hydrochloric acid. The precipitate was dried off, washed with water and dried. 36.5 g of 7-amino-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 220° C.; yield: 75%).
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56 g
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560 mL
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450 mL
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